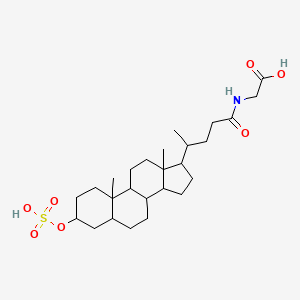
Sulfolithoglycocholine
Vue d'ensemble
Description
Sulfoglycolithocholate(2-), also known as glycolithocholate sulfate or sulfolithocholylglycine, belongs to the class of organic compounds known as glycinated bile acids and derivatives. Glycinated bile acids and derivatives are compounds with a structure characterized by the presence of a glycine linked to a bile acid skeleton. Sulfoglycolithocholate(2-) is considered to be a practically insoluble (in water) and relatively neutral molecule. Sulfoglycolithocholate(2-) has been found in human hepatic tissue, and has also been primarily detected in urine. Within the cell, sulfoglycolithocholate(2-) is primarily located in the membrane (predicted from logP) and cytoplasm.
Applications De Recherche Scientifique
1. Role in Insulin Secretion and Diabetes Treatment
Sulfonylureas, a class of drugs including sulfolithoglycocholine, are known for their role in promoting insulin secretion in the treatment of non-insulin-dependent diabetes mellitus (NIDDM). These drugs interact with pancreatic beta cells' sulfonylurea receptor, modulating the activity of ATP-dependent potassium channels and thereby influencing insulin release (Aguilar-Bryan et al., 1995).
2. Pharmacological Significance and Patent Review
Sulfolithoglycocholine, as part of the primary sulfonamide moiety, is present in various clinically used drugs, impacting areas like diuretics and carbonic anhydrase inhibitors. Recent patents highlight the ongoing significance of sulfonamides in drug development for treating diverse conditions (Carta et al., 2012).
3. Anticancer and Antiviral Properties
Research has shown that certain sulfonamide derivatives, including sulfolithoglycocholine, exhibit notable antitumor and antiviral properties. These compounds, through various mechanisms like carbonic anhydrase inhibition and cell cycle perturbation, have been effective in treating different types of cancers and viral infections (Scozzafava et al., 2003).
4. Protease Inhibitory Properties
Sulfonylurea derivatives have substantial protease inhibitory properties, making them potential candidates for treating diseases like arthritis, bacterial meningitis, and various inflammatory states. They have been particularly effective in inhibiting matrix metalloproteases (MMPs) and tumor necrosis factor-α converting enzyme (TACE) (Supuran et al., 2003).
5. Environmental Impact and Human Health
Sulfolithoglycocholine, as part of the sulfonamide class, also has environmental implications. Its presence in the environment, mainly from agricultural activities, affects microbial populations and potentially poses a hazard to human health (Baran et al., 2011).
Propriétés
IUPAC Name |
2-[4-(10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO7S/c1-16(4-9-23(28)27-15-24(29)30)20-7-8-21-19-6-5-17-14-18(34-35(31,32)33)10-12-25(17,2)22(19)11-13-26(20,21)3/h16-22H,4-15H2,1-3H3,(H,27,28)(H,29,30)(H,31,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXBAFXQVZOILS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60864584 | |
| Record name | N-[24-Oxo-3-(sulfooxy)cholan-24-yl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Ethoxy-2-[(prop-2-enylamino)methylidene]-1-benzothiophen-3-one](/img/structure/B1229029.png)
![2-[[(3,5-Dimethylphenyl)-oxomethyl]amino]acetic acid [2-[4-(2-naphthalenylsulfonyl)-1-piperazinyl]-2-oxoethyl] ester](/img/structure/B1229031.png)
![[(1S,3R,15S,18S,19R,20R,21R,22S,23R,24R,25R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate](/img/structure/B1229034.png)


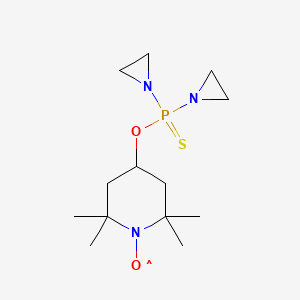
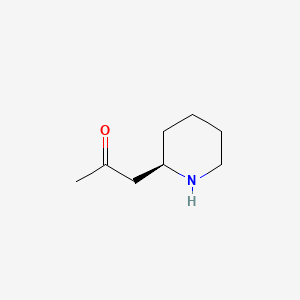
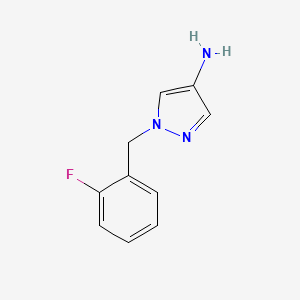

![1-cyclohexyl-3-(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)thiourea](/img/structure/B1229045.png)
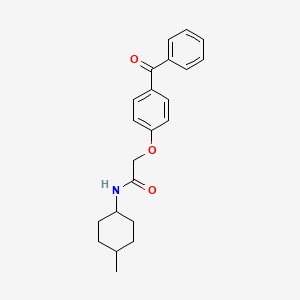
![N-[1-(phenylmethyl)-4-piperidinyl]-2-(3-pyridinyl)-4-quinazolinamine](/img/structure/B1229048.png)
![(46S)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone](/img/structure/B1229049.png)
